3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride
Description
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride (CID 7148550) is a hydrochloride salt of a thiazole-containing aromatic amine. Its molecular formula is C₁₅H₁₁ClN₂S·HCl, with a molecular weight of 323.24 g/mol (free base: 286.77 g/mol). The compound features a thiazole core substituted at position 4 with a 4-chlorophenyl group and at position 2 with a 3-aminophenyl group. The hydrochloride salt enhances its solubility in polar solvents, a common strategy in pharmaceutical development.
Predicted collision cross-section (CCS) values for its adducts range from 162.6 Ų ([M+H]⁺) to 179.0 Ų ([M+Na]⁺), indicative of its compact yet polarizable structure.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S.ClH/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11;/h1-9H,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMJQGVZPAWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with aniline to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride exhibits significant antimicrobial , antifungal , anti-inflammatory , and anticancer properties:
- Antimicrobial and Antifungal Properties : The thiazole moiety is known for its antimicrobial effects. Studies have shown that derivatives of thiazole compounds often display activity against various bacterial strains and fungi. For instance, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Molecular dynamics simulations have suggested that this compound interacts with protein targets involved in cancer progression. Its hydrophobic interactions with proteins may enhance its efficacy as an anticancer agent.
Case Studies
Several studies have documented the biological evaluation of compounds related to this compound:
- Anticancer Activity : A study demonstrated that derivatives of thiazole exhibited promising anticancer activity against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay .
- Acetylcholinesterase Inhibition : Research into thiazole-containing compounds has shown potential as acetylcholinesterase inhibitors, which may have implications for treating Alzheimer's disease due to their ability to enhance acetylcholine levels in the brain .
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Positional Isomer: 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)
Structural Differences :
- Thiazole substitution : The 4-chlorophenyl group is at position 2 of the thiazole, and the aniline is at position 4 (vs. 4-chlorophenyl at position 4 and aniline at position 2 in the target compound).
- Molecular formula : Identical (C₁₅H₁₁ClN₂S), but spatial arrangement alters dipole moments and crystal packing.
Physicochemical Properties :
- Solubility: Slightly soluble in chloroform, methanol, and DMSO (free base form).
- Application : Marketed as a research chemical, suggesting utility in medicinal chemistry or materials science.
Implications :
Positional isomerism can significantly affect receptor binding and solubility. The hydrochloride form of the target compound likely offers superior aqueous solubility compared to the free base isomer.
Triazine Derivative: 1-(4-Chlorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea
Structural Differences :
- Core heterocycle : 1,3,5-Triazine (six-membered, three nitrogens) vs. thiazole (five-membered, one sulfur, one nitrogen).
- Functional groups: Incorporates morpholino (electron-rich ether-amine) groups and a urea linkage.
Physicochemical Properties :
- Molecular weight: Higher (~529 g/mol) due to morpholino and urea groups.
Implications: The electron-deficient triazine core may enhance reactivity in nucleophilic substitutions, while morpholino groups improve solubility and bioavailability.
Alkyl-Substituted Analog: 3-[4-(4-Propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline (CAS 886507-93-3)
Structural Differences :
Physicochemical Properties :
- Lipophilicity : The isopropyl group increases logP compared to the chloro-substituted compound, enhancing membrane permeability.
- Steric effects : Bulkier substituent may hinder binding to sterically sensitive targets.
Comparative Data Table
Research Implications
- Drug Design : The hydrochloride salt form of the target compound offers advantages in solubility, critical for oral bioavailability.
- Structure-Activity Relationships (SAR) : Positional isomerism and substituent electronic effects (chloro vs. alkyl) can guide optimization of thiazole-based therapeutics.
- Analytical Chemistry : Predicted CCS values aid in mass spectrometry-based identification, though experimental validation is needed.
Biological Activity
3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula: C15H12ClN2S·HCl
- Molecular Weight: 323.2 g/mol
- CAS Number: 2138118-42-8
The compound features a thiazole ring fused with an aniline structure, which is critical for its biological activity.
Synthesis
The synthesis typically involves:
- Formation of Thiosemicarbazone: Reaction of 4-chlorobenzaldehyde with thiosemicarbazide.
- Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an acid catalyst.
- Final Reaction: The thiazole derivative reacts with aniline to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives demonstrated effective inhibition against various bacterial strains, including:
- Gram-positive bacteria: Staphylococcus aureus (MIC: 5.64 - 77.38 µM)
- Gram-negative bacteria: Escherichia coli (MIC: 2.33 - 156.47 µM)
- Fungal strains: Candida albicans (MIC: 16.69 - 78.23 µM) .
The specific activity of this compound against these organisms remains to be fully elucidated but is anticipated to be in line with the findings from related compounds.
Anticancer Activity
Thiazole derivatives have been explored for their potential anticancer effects. A systematic study highlighted that modifications to the N-aryl amide group linked to the thiazole ring significantly influence in vitro activities against cancer cell lines, suggesting that this compound could exhibit similar properties .
Case Studies
- Antimicrobial Efficacy Study:
- Cytotoxicity Assessment:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity.
- Non-bulky substituents are preferred at ortho positions for optimal interaction with biological targets .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate (to be confirmed) | Promising (to be confirmed) |
| Thiazole Derivative A | High | Moderate |
| Thiazole Derivative B | Moderate | High |
Q & A
Q. What are the established synthetic routes for 3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride, and how can their efficiency be compared?
- Methodological Answer :
The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or via Suzuki-Miyaura coupling for aryl-thiazole linkage. Efficiency can be assessed using metrics such as yield (%), reaction time, and purity (HPLC/NMR). For example, PubChem data (InChI:
InChI=1S/C11H13N5.ClH) provides structural validation . To compare routes, use Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Statistical optimization (e.g., response surface methodology) minimizes trial-and-error approaches .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming the molecular structure. For crystallographic validation, single-crystal X-ray diffraction (as seen in analogous thiazole derivatives ) resolves ambiguities in tautomeric forms or protonation states. Conflicting NMR signals (e.g., amine proton shifts) can arise from solvent polarity or pH; cross-validate using FT-IR (N-H stretches at ~3300–3500 cm⁻¹) and adjust measurement conditions (DMSO-d6 vs. CDCl3) .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodological Answer : Solubility is influenced by hydrogen-bond donors (2 H-donors) and topological polar surface area (51.3 Ų, as calculated in PubChem ). Use co-solvents (DMSO-water mixtures) or micellar encapsulation (e.g., polysorbate-80). For stability, conduct accelerated degradation studies under varying pH (1–13) and UV light, monitoring via HPLC. Thermodynamic solubility assays (shake-flask method) provide reproducible data for formulation optimization .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reaction path searches, as employed by ICReDD, combine computed activation energies with experimental validation (e.g., monitoring intermediates via LC-MS) . For example, the chlorophenyl-thiazole moiety’s electron-withdrawing effects can be analyzed to design regioselective functionalization.
Q. What experimental design strategies optimize reaction conditions for derivatives with enhanced bioactivity?
- Methodological Answer : Apply fractional factorial design (FFD) to screen variables (e.g., substituent position, leaving groups). For instance, modifying the aniline group with electron-donating/-withdrawing substituents affects π-π stacking in target binding. Use ICReDD’s feedback loop: computational screening → synthesis → bioassay → data-driven redesign . Pareto charts identify critical factors (e.g., pH > solvent choice) for maximizing yield .
Q. How can mechanistic studies resolve contradictions in catalytic vs. non-catalytic pathways for thiazole ring formation?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-thiourea) tracks nitrogen incorporation into the thiazole ring. Kinetic studies (variable-temperature NMR) differentiate between concerted cyclization (single-step) and stepwise mechanisms. Contrast with crystallographic data from analogous systems (e.g., bond lengths in [4,5-dihydro-1H-pyrazol-1-yl]-thiazole derivatives ). Computational microkinetic modeling further validates rate-determining steps .
Q. What strategies mitigate degradation during long-term storage or under physiological conditions?
- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS and stress testing. The hydrochloride salt’s hygroscopicity (evident in PubChem’s hydrogen-bond data ) necessitates desiccated storage. Lyophilization improves stability; excipient screening (e.g., trehalose) preserves integrity in aqueous buffers. Accelerated aging studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
